molecular formula C19H18ClN3O4S B11369391 4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide

4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B11369391
M. Wt: 419.9 g/mol
InChI Key: VHWSNVFPOPVKFE-UHFFFAOYSA-N
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Description

4-CHLORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

    Final Assembly: The final compound is assembled by linking the previously formed intermediates through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different functional groups.

    Substitution: The compound can participate in various substitution reactions, especially at the sulfonamide and chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols or amines, depending on the site of reduction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The sulfonamide group can inhibit certain enzymes, making the compound a potential lead for drug development.

    Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties, which can be exploited in designing new antibiotics.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for developing new therapeutic agents, particularly in the treatment of bacterial infections and cancer.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The oxadiazole ring can interact with nucleic acids, potentially disrupting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-TRIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE: Similar structure but with a triazole ring instead of an oxadiazole ring.

    4-CHLORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-THIADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 4-CHLORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE imparts unique electronic properties, making it particularly effective in applications requiring specific interactions with biological targets or materials with distinct electronic characteristics.

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

4-chloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C19H18ClN3O4S/c1-3-12-23(28(24,25)17-10-6-15(20)7-11-17)13-18-21-19(22-27-18)14-4-8-16(26-2)9-5-14/h3-11H,1,12-13H2,2H3

InChI Key

VHWSNVFPOPVKFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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